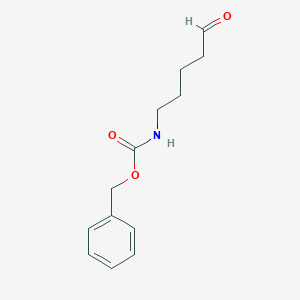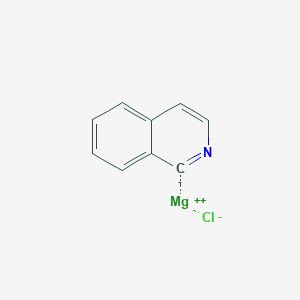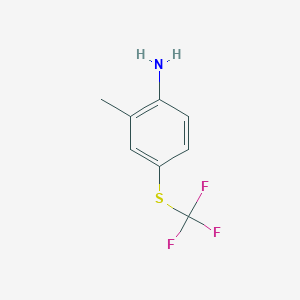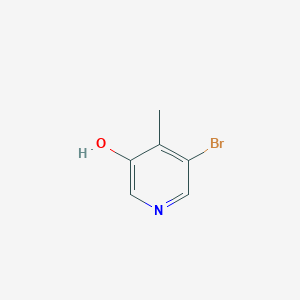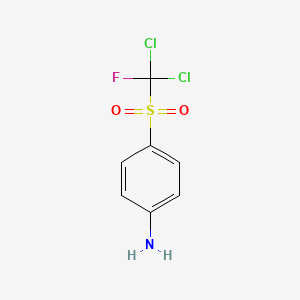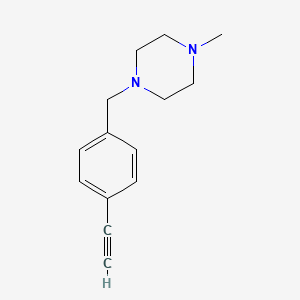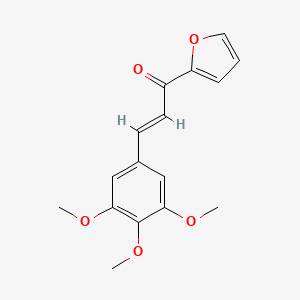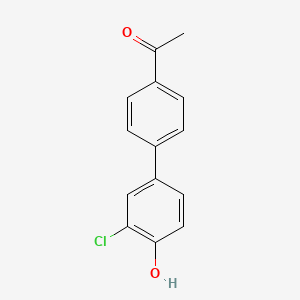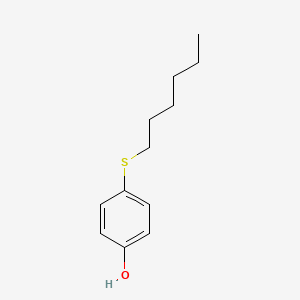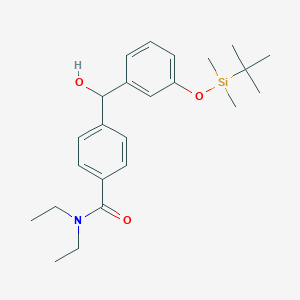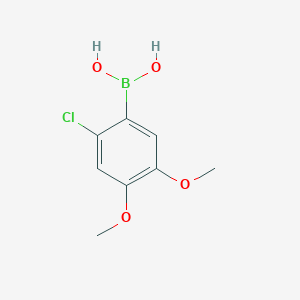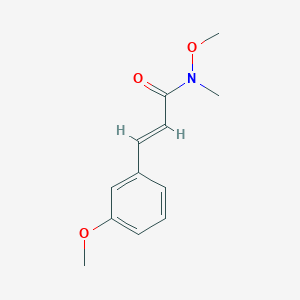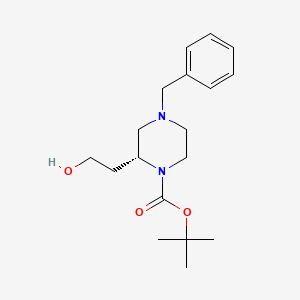![molecular formula C9H9F4NO B6326396 [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol CAS No. 106666-02-8](/img/structure/B6326396.png)
[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is an organic compound characterized by the presence of a dimethylamino group and four fluorine atoms attached to a phenyl ring, with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent to introduce the fluorine atoms. The resulting intermediate is then reduced to form the methanol derivative. Common reagents used in this synthesis include dimethylamine, fluorine sources such as tetrafluoroborate salts, and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields the corresponding aldehyde or acid, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
科学研究应用
Chemistry
In chemistry, [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique properties may allow for the design of drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism by which [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect enzyme activity, receptor binding, and other biological processes.
相似化合物的比较
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the fluorine atoms.
Fluorobenzene: Contains fluorine atoms but lacks the dimethylamino and methanol groups.
Uniqueness
[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is unique due to the combination of its functional groups. The presence of both the dimethylamino and methanol groups, along with multiple fluorine atoms, imparts distinct chemical and physical properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
[4-(dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-14(2)9-7(12)5(10)4(3-15)6(11)8(9)13/h15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASAUZPUNOVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708383 |
Source


|
| Record name | [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106666-02-8 |
Source


|
| Record name | [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
